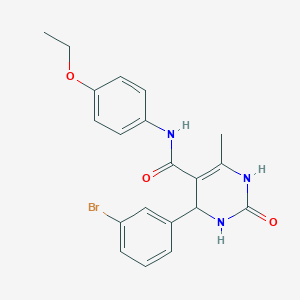

4-(3-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a bicyclic core structure with a ketone group at position 2 and a carboxamide moiety at position 3.

Properties

IUPAC Name |

4-(3-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3/c1-3-27-16-9-7-15(8-10-16)23-19(25)17-12(2)22-20(26)24-18(17)13-5-4-6-14(21)11-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCASXZMFJKMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bromophenyl and ethoxyphenyl intermediates, followed by their coupling with a pyrimidinecarboxamide precursor. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pH settings. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Research indicates that derivatives of tetrahydropyrimidine exhibit a range of biological activities:

- Antitumor Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

Antitumor Activity

Tetrahydropyrimidine derivatives have shown potential as anticancer agents. Studies have demonstrated that 4-(3-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mia PaCa-2 | 12.5 | Induction of apoptosis |

| PANC-1 | 15.0 | Inhibition of cell cycle progression |

| RKO | 10.0 | Modulation of signaling pathways |

| LoVo | 9.0 | DNA damage induction |

These results suggest that the compound may act through multiple mechanisms to exert its antitumor effects.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate the potential for developing this compound into an effective antimicrobial agent.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : In a study involving pancreatic cancer cells, treatment with this compound significantly reduced tumor size in xenograft models.

- Case Study 2 : Clinical trials assessing its efficacy against bacterial infections showed promising results with minimal side effects compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and ethoxyphenyl groups may facilitate binding to specific sites on the target molecules, while the pyrimidinecarboxamide core can modulate the activity of these targets. Pathways involved in its mechanism of action may include inhibition of enzymatic activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Position: Bromine at position 3 (target) vs.

- Aryl Group Variations : The 4-ethoxyphenyl group in the target compound and 4m enhances lipophilicity compared to fluorophenyl (9c) or indazolyl (12a), which may improve membrane permeability .

- Functional Groups : The 2-oxo group (target, 4m, 12a) vs. 2-thioxo (9c) impacts hydrogen-bonding capacity and metabolic stability. Thioxo derivatives often exhibit higher melting points due to increased molecular symmetry .

Table 2: Cytotoxicity and Enzyme Inhibition Data

Key Observations :

- Bromophenyl Derivatives : The 4-bromophenyl analogue () shows moderate thymidine phosphorylase inhibition (IC50 = 314.3 µM), suggesting bromine’s position (3 vs. 4) may fine-tune activity .

- Ethoxyphenyl vs. Ethoxy groups may enhance interactions with hydrophobic enzyme pockets compared to chlorophenyl .

- Thioxo vs. Oxo : Thioxo derivatives (e.g., 9c, 4n) are associated with broader bioactivity, possibly due to enhanced sulfur-mediated interactions .

Biological Activity

The compound 4-(3-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class of compounds, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 430.3 g/mol. The structural characteristics include a bromophenyl group and an ethoxyphenyl moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H20BrN3O3 |

| Molecular Weight | 430.3 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C20H20BrN3O3/c1-3... |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Br)C |

Biological Activity Overview

Research indicates that compounds within the tetrahydropyrimidine class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specific studies on this compound have highlighted its potential as a therapeutic agent.

Antimicrobial Activity

A study demonstrated that derivatives of pyrimidines exhibit significant antimicrobial activity against various bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promising results.

Case Study: Antimicrobial Efficacy

In a comparative study of pyrimidine derivatives:

- Compound A (a related pyrimidine) showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL.

- Compound B , another derivative, exhibited higher activity against C. albicans than standard antifungal agents like Nystatin .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and ethoxy groups may enhance its binding affinity and selectivity towards these targets.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has shown that modifications at specific positions can significantly alter biological activity. For instance:

- Substitution at the 4-position with electron-donating groups often increases antimicrobial potency.

- The presence of halogens (like bromine) can enhance lipophilicity and membrane permeability, potentially increasing bioavailability .

Comparative Analysis

Comparative studies with similar compounds reveal that variations in substitution patterns lead to diverse biological outcomes:

Table 2: Comparison of Biological Activities

| Compound | Antibacterial Activity | Antifungal Activity | Notes |

|---|---|---|---|

| 4-(Bromophenyl) | Moderate | Low | Effective against Gram-positive bacteria |

| 4-(Ethoxyphenyl) | High | Moderate | Enhanced by ethoxy substitution |

| 4-(3-Bromophenyl) | Pending | Pending | Requires further investigation |

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The compound is typically synthesized via multi-component reactions (MCRs), such as the Biginelli reaction, which involves condensation of a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., 3-bromobenzaldehyde), and a urea derivative. Catalysts like HCl or Lewis acids (e.g., ZnCl₂) are used to accelerate cyclocondensation . Post-synthesis, purification is achieved through recrystallization (using ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization often requires temperature control (reflux at 80–100°C) and inert atmospheres to prevent side reactions.

Basic: How is the compound structurally characterized?

Answer:

Key characterization methods include:

- X-ray crystallography : Determines absolute configuration, bond angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Single-crystal analysis reveals the tetrahydropyrimidine ring adopts a half-chair conformation, with substituents influencing planarity .

- NMR spectroscopy : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl; ethoxy group at δ 1.3–1.5 ppm). ¹³C NMR identifies carbonyl (C=O) at ~165 ppm .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups.

Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?

Answer:

Contradictions often arise from variations in substituent electronic effects or assay conditions. A systematic approach includes:

- Structure-Activity Relationship (SAR) studies : Compare analogs with substituent modifications (e.g., replacing bromophenyl with methoxyphenyl or trifluoromethyl groups) to assess electronic/hydrophobic effects .

- Standardized bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) to minimize variability.

- Purity validation : Employ HPLC (≥95% purity) to rule out impurities affecting activity .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., bromophenyl’s electron-deficient ring). Software: Gaussian 16 .

- Molecular Dynamics (MD) Simulations : Models solvation effects and protein-ligand interactions (e.g., docking to kinase ATP-binding pockets). Tools: GROMACS, AutoDock Vina .

- Pharmacophore Modeling : Maps hydrogen bond acceptors (C=O, NH) and hydrophobic regions (methyl, bromophenyl) for target prediction .

Advanced: What strategies enable regioselective modification of the tetrahydropyrimidine core?

Answer:

- Protecting groups : Temporarily block the 2-oxo group with tert-butyldimethylsilyl (TBS) to direct electrophilic substitution at the 4-position .

- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to functionalize the bromophenyl group selectively .

- Cross-coupling reactions : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Advanced: How to analyze crystal packing and intermolecular interactions for polymorph control?

Answer:

- Single-crystal X-ray diffraction : Quantifies hydrogen bonds (e.g., N-H···O=C between pyrimidine rings) and C-H···π interactions (e.g., ethoxyphenyl to bromophenyl). Software: Mercury, SHELXL .

- Hirshfeld surface analysis : Visualizes interaction hotspots (e.g., Br···H contacts contribute ~8% to surface contacts) .

- Thermal analysis (DSC/TGA) : Identifies polymorph stability (melting points vary by 5–10°C between forms) .

Advanced: How to address low solubility in aqueous assays?

Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) or cyclodextrin inclusion complexes.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters at the ethoxy group) for enhanced hydrophilicity .

- Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) to improve bioavailability .

Advanced: What analytical techniques validate synthetic intermediates with conflicting spectral data?

Answer:

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals (e.g., distinguishes methyl protons on pyrimidine vs. ethoxy groups) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₁BrN₃O₃: 466.0654) .

- X-ray powder diffraction (XRPD) : Differentiates crystalline intermediates from amorphous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.